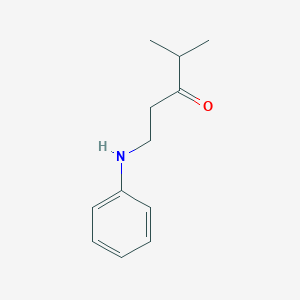

4-Methyl-1-(phenylamino)-pentan-3-one

货号:

B8363478

分子量:

191.27 g/mol

InChI 键:

CVTCGTNEJKBMOK-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-Methyl-1-(phenylamino)-pentan-3-one is a ketone derivative of research interest, particularly in synthetic organic and medicinal chemistry. While its specific biological profile is under investigation, compounds with similar structural motifs, such as chalcones, are extensively studied for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of both ketone and phenylamino groups in its structure suggests potential as a key intermediate or precursor in organic synthesis. The compound's structure, featuring a ketone group and a nitrogen atom, makes it a versatile candidate for further chemical modification. Researchers may utilize it in the development of novel heterocyclic compounds or as a building block for more complex molecules with tailored properties. Its application can span material science and the synthesis of active compounds for various industries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All safety guidelines provided in the material safety data sheet (MSDS) must be thoroughly reviewed and adhered to to ensure safe handling and storage.

属性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC 名称 |

1-anilino-4-methylpentan-3-one |

InChI |

InChI=1S/C12H17NO/c1-10(2)12(14)8-9-13-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |

InChI 键 |

CVTCGTNEJKBMOK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(=O)CCNC1=CC=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-Methyl-1-(methoxyimino)-1-(4-nitrophenyl)pentan-3-one (Compound 40g)

- Structure: Replaces the phenylamino group with a methoxyimino group and introduces a nitro substituent on the phenyl ring.

- Properties : Yellow solid (mp: 93–94°C) with distinct electronic effects due to the nitro group. Exhibits altered reactivity in diazo-based syntheses .

Phenyl-4-methyl-pentan-3-one (CAS 40463-09-0)

- Structure: Lacks the phenylamino group; instead, a phenyl group is directly attached to the pentan-3-one backbone.

- Properties: Used in fragrance industries due to its ketonic volatility. Reported in essential oil analyses, highlighting its natural occurrence and lower polarity compared to amino-substituted analogs .

3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one (CAS 716377-23-0)

- Structure: Features a benzylamino group and an additional methylphenyl substituent, increasing steric bulk.

- Properties : Higher molecular weight (329.435 g/mol) and logP (5.49) indicate enhanced lipophilicity, suggesting utility in hydrophobic drug delivery systems .

- Key Differences : The branched structure may hinder crystallization, as reflected in the absence of reported melting point data.

Physicochemical Properties

常见问题

Q. Methodological Answer :

- GC/MS : Resolve volatile impurities (e.g., residual solvents) with RT 23.77 and AI 1381 for 4-methyl-1-phenylpentan-3-one analogs .

- HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (70:30) to detect nonvolatile by-products (LOD = 0.1 µg/mL).

- HRMS : Confirm molecular ions (e.g., m/z 282.1852 [M+H]⁺) to distinguish isobaric impurities .

How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

Q. Methodological Answer :

- Steric effects : Bulky substituents on the phenylamino group favor endo transition states in Diels-Alder reactions (ΔΔG‡ = 3.2 kcal/mol).

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase ketone electrophilicity, accelerating cycloaddition rates (k = 0.45 s⁻¹ vs. 0.12 s⁻¹ for electron-donating groups).

- Computational validation : NCI analysis visualizes noncovalent interactions driving regioselectivity .

What strategies mitigate crystallization challenges during X-ray diffraction analysis of this compound derivatives?

Q. Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.

- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts.

- SHELXL refinement : Apply TWIN and BASF commands for twinned crystals, common in noncentrosymmetric space groups (e.g., P2₁) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。